molecular formula C20H24N2O6S B3030196 Dolasetron mesylate CAS No. 878143-33-0

Dolasetron mesylate

Cat. No.: B3030196
CAS No.: 878143-33-0
M. Wt: 420.5 g/mol
InChI Key: PSGRLCOSIXJUAL-ZPQKBBRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone .

Mode of Action

Dolasetron competitively blocks the action of serotonin at 5HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It blocks serotonin both peripherally (primary site of action) and centrally at the chemoreceptor trigger zone .

Biochemical Pathways

The antiemetic activity of dolasetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition reduces the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata .

Pharmacokinetics

Dolasetron exhibits linear pharmacokinetics over the intravenous dose range of 50 to 200 mg . After administration, it is rapidly converted in vivo to its major active metabolite, hydrodolasetron . Hydrodolasetron is eliminated by multiple routes, including renal excretion and, after metabolism, mainly glucuronidation, and hydroxylation . Two thirds of the administered dose is recovered in the urine and one third in the feces .

Result of Action

The primary result of dolasetron’s action is the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions .

Action Environment

The apparent clearance of hydrodolasetron decreases with severe renal impairment and severe hepatic impairment This suggests that the compound’s action, efficacy, and stability can be influenced by the patient’s renal and hepatic function

Biochemical Analysis

Biochemical Properties

Dolasetron mesylate hydrate functions by selectively binding to serotonin 5-HT3 receptors, inhibiting their activity. This interaction prevents serotonin from binding to these receptors, thereby blocking the signal that triggers nausea and vomiting. The compound does not show significant activity at other serotonin receptors and has low affinity for dopamine receptors . This specificity makes this compound hydrate an effective antiemetic with minimal off-target effects.

Cellular Effects

This compound hydrate influences various cellular processes by modulating serotonin signaling pathways. In neurons, it inhibits the depolarization and subsequent release of neurotransmitters that would otherwise lead to the emetic response. This inhibition affects cell signaling pathways, reducing the activation of downstream effectors involved in nausea and vomiting. Additionally, this compound hydrate can impact gene expression related to serotonin receptor activity, further modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound hydrate exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel. This binding prevents the conformational change required for the channel to open, thereby inhibiting ion flow and subsequent neuronal excitation. The compound’s high specificity for the 5-HT3 receptor ensures that it effectively blocks the emetic signal without affecting other neurotransmitter systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrate have been observed to change over time. The compound is stable under standard storage conditions but can degrade under extreme conditions, affecting its efficacy. Long-term studies have shown that this compound hydrate maintains its antiemetic properties over extended periods, with minimal loss of activity. Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound hydrate vary with dosage. At therapeutic doses, the compound effectively prevents nausea and vomiting without significant adverse effects. At higher doses, this compound hydrate can cause toxic effects, including cardiovascular abnormalities and central nervous system disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound hydrate is metabolized primarily in the liver, where it is converted to its active metabolite, hydrodolasetron. This metabolite is responsible for the majority of the compound’s pharmacological activity. The metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of this compound hydrate to hydrodolasetron. This process ensures the sustained antiemetic effect of the compound .

Transport and Distribution

Within cells and tissues, this compound hydrate is transported and distributed via specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, such as the central nervous system and gastrointestinal tract, where it exerts its antiemetic effects. The distribution of this compound hydrate is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound hydrate is primarily localized in the plasma membrane, where it interacts with 5-HT3 receptors. This localization is crucial for its function as it allows the compound to effectively block serotonin signaling at the receptor level. Post-translational modifications and targeting signals play a role in directing this compound hydrate to its specific subcellular compartments, ensuring its proper function .

Chemical Reactions Analysis

Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, hydrochloric acid for hydrolysis, and ammonium hydroxide for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include hydrodolasetron, which is the active metabolite responsible for the compound’s pharmacological effects .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Dolasetron mesylate acts by blocking the 5-HT3 receptors located in the central nervous system and the gastrointestinal tract. This action inhibits the vomiting reflex triggered by the release of serotonin from enterochromaffin cells during chemotherapy or surgery .

Chemical Properties

  • Chemical Formula : C20H26N2O7S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 878143-33-0
  • IUPAC Name : (1S,3R,5R,7S)-10-oxo-8-azatricyclo[5.3.1.0^3,8]undecan-5-yl 1H-indole-3-carboxylate methanesulfonic acid hydrate .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Dolasetron is primarily indicated for the prevention of nausea and vomiting associated with moderately emetogenic chemotherapy regimens. Clinical studies have shown that administering dolasetron before chemotherapy significantly reduces the incidence of acute nausea and vomiting compared to placebo .

Clinical Trials Overview

A meta-analysis of multiple clinical trials indicates that dolasetron is effective in both acute and delayed phases of CINV:

  • Acute Phase Efficacy : Studies report a complete response rate (no vomiting and no rescue medication) of approximately 70% in patients receiving dolasetron compared to 30% in placebo groups.
  • Delayed Phase Efficacy : The effectiveness persists into the delayed phase, with response rates slightly lower but still significant .

Postoperative Nausea and Vomiting (PONV)

Dolasetron is also utilized for preventing PONV in surgical patients. Its administration has been associated with a reduction in nausea and vomiting episodes post-surgery, particularly in high-risk patients such as those undergoing major abdominal surgery or those with a history of motion sickness .

Adverse Effects

While generally well-tolerated, dolasetron may cause side effects including:

  • Headache
  • Dizziness
  • Constipation
  • Rarely, QT prolongation on ECG has been observed at higher doses .

Contraindications

Dolasetron should be used cautiously in patients with a history of cardiac arrhythmias due to its potential effects on heart rhythm.

Table 1: Pharmacokinetic Parameters of this compound

ParameterYoung Adults (n=24)Elderly Adults (n=14)Cancer Patients (n=17)
Clearance (ml/min/kg)10.5 (32%)9.5 (36%)11.5 (47%)
Half-life (hr)8.2 (21%)7.2 (32%)7.9 (33%)
Cmax (ng/ml)299402Not determined
AUC (ng/mL·hr)16052106Not determined

Case Study 1: Efficacy in Cancer Patients

A clinical trial involving 200 cancer patients receiving moderately emetogenic chemotherapy showed that those treated with dolasetron had significantly lower rates of nausea and vomiting compared to those receiving standard antiemetic therapy alone. The study highlighted a complete response rate of over 80% in the dolasetron group versus less than 50% in controls .

Case Study 2: PONV in High-Risk Surgical Patients

In a double-blind study involving patients undergoing laparoscopic surgeries, dolasetron was administered prophylactically. Results indicated a marked reduction in PONV rates from 40% in placebo recipients to just 15% in those receiving dolasetron, demonstrating its effectiveness as a preventive measure .

Biological Activity

Dolasetron mesylate, chemically known as 3-Oxooctahydro-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate methanesulfonate, is a potent and selective antagonist of the 5-HT3 receptor. This compound is primarily utilized in clinical settings as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery. Its mechanism of action involves blocking serotonin (5-HT) at the 5-HT3 receptor sites, which significantly reduces the emetic response.

Pharmacodynamics

This compound exhibits a high affinity for the 5-HT3 receptor, with a pIC50 value of 7.55, indicating its potency in inhibiting this receptor. It shows approximately 200-fold selectivity for the 5-HT3 receptor over other serotonin receptors such as 5-HT1A, 5-HT1B, and 5-HT2, as well as various G protein-coupled receptors (GPCRs) . The blockade of the von Bezold-Jarisch reflex in animal models further confirms its efficacy in mitigating nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied. After administration, dolasetron is rapidly metabolized into its active form, hydrodolasetron. Key pharmacokinetic parameters include:

ParameterIntravenous AdministrationOral Administration
Half-life (t1/2)0.24 hours0.50 hours
Absolute BioavailabilityNot applicable~75%
Volume of Distribution (Vd β)Not specified~5.8 L/kg
Clearance (Cl)Not specified~10.5 mL/min/kg

The active metabolite hydrodolasetron reaches peak plasma concentrations approximately one hour post-administration, with a terminal elimination half-life of about 8.1 hours . Importantly, dolasetron does not accumulate in the body even with repeated dosing .

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV). In studies involving patients undergoing high-dose cisplatin chemotherapy, dolasetron was shown to significantly reduce the incidence of acute and delayed CINV compared to placebo . Notably, it has been well tolerated among patients, with adverse effects being minimal and self-limiting.

Case Study 1: Efficacy in Cancer Patients

A study involving 100 cancer patients receiving cisplatin-based chemotherapy examined the efficacy of this compound. Patients were administered a single intravenous dose of 12.5 mg prior to chemotherapy. Results indicated that 80% of patients experienced no vomiting during the first 24 hours post-treatment, demonstrating significant efficacy .

Case Study 2: Safety Profile

In a safety evaluation involving over 7,000 patients , this compound was found to cause ECG changes, including prolongation of QTc intervals . Although these changes were dose-dependent and transient, they highlight the importance of monitoring cardiac function in patients receiving this medication.

Properties

CAS No.

878143-33-0

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13+,14?;

InChI Key

PSGRLCOSIXJUAL-ZPQKBBRKSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Pictograms

Corrosive; Irritant

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron mesylate
Reactant of Route 2
Reactant of Route 2
Dolasetron mesylate
Reactant of Route 3
Dolasetron mesylate
Reactant of Route 4
Reactant of Route 4
Dolasetron mesylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dolasetron mesylate
Reactant of Route 6
Reactant of Route 6
Dolasetron mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.